Effects of electron donation into C–F σ* orbitals: explanations, predictions and experimental tests
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A803750G
Abstract
The ability of C–F σ* orbitals to act as electron acceptors is shown to be capable of explaining and predicting a wide variety of apparently unrelated phenomena. Among these are (i) pyramidalization of fluorinated radical centers, (ii) the much weaker π-bond in tetrafluoroethylene (TFE) than in ethylene, (iii) the stepwise reaction of TFE with butadiene to form 2,2,3,3-tetrafluoro-1-vinylcyclobutane, rather than the Diels–Alder adduct, (iv) the thermodynamic favorability of replacing C–H with C–C bonds at fluorinated carbons, (v) the preference for disrotatory ring opening and closure of 1,1-difluorocyclopropanes, and (vi) the change from a triplet to a singlet ground state upon substitution of fluorines for the pair of hydrogens at C-2 of cyclopentane-1,3-diyl.
Recommended Literature
- [1] Structure dependent photostability of ITIC and ITIC-4F†
- [2] Structure, isomerization and dimerization processes of naringenin flavonoids†
- [3] Structural and ferroelectric properties of perovskite Pb(1−x)(K0.5Sm0.5)xTiO3 ceramics†
- [4] Spin–orbit branching in Cl(2P) atoms produced by ultraviolet photodissociation of HCl
- [5] Strong base pre-treatment for colorimetric sensor array detection and identification of N-methyl carbamate pesticides†
- [6] Tri-, hepta- and octa-nuclear Ag(i) complexes derived from 2-pyridyl-functionalized tris(amido)phosphate ligand†
- [7] ZnCo2O4 nanowire arrays grown on nickel foam for high-performance pseudocapacitors
- [8] Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate
- [9] Water oxidation catalysis via immobilization of the dimanganese complex [Mn2(μ-O)2Cl(μ-O2CCH3)(bpy)2(H2O)](NO3)2 onto silica†
- [10] Structural, electronic, and magnetic properties of Ni nanoparticles supported on the TiC(001) surface†
